molecular formula C18H13BrN6 B12033956 (6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12033956
M. Wt: 393.2 g/mol
InChI Key: PBRXLTJEULXKOU-MCXKGUMDSA-N
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Description

2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is a complex organic compound with the molecular formula C18H13BrN6 This compound is notable for its unique structure, which combines a bromo-phenylacrylaldehyde moiety with a triazolo-phthalazinylhydrazone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE typically involves the following steps:

    Preparation of 2-BROMO-3-PHENYLACRYLALDEHYDE: This intermediate can be synthesized by the bromination of 3-phenylacrylaldehyde using bromine in an appropriate solvent such as acetic acid.

    Formation of the Triazolo-Phthalazinylhydrazone Moiety: This step involves the reaction of 2-BROMO-3-PHENYLACRYLALDEHYDE with 1,2,4-triazolo(3,4-a)phthalazine in the presence of a hydrazine derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining purity and yield optimization, would apply.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-BROMO-3-PHENYLACRYLIC ACID

    Reduction: 2-BROMO-3-PHENYLACRYLALCOHOL

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The triazolo-phthalazinylhydrazone moiety is particularly effective in binding to metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-B)THIADIAZINE
  • 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-C)PYRIDINE

Uniqueness

2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is unique due to its specific combination of a bromo-phenylacrylaldehyde moiety with a triazolo-phthalazinylhydrazone framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C18H13BrN6

Molecular Weight

393.2 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C18H13BrN6/c19-14(10-13-6-2-1-3-7-13)11-20-22-17-15-8-4-5-9-16(15)18-23-21-12-25(18)24-17/h1-12H,(H,22,24)/b14-10-,20-11+

InChI Key

PBRXLTJEULXKOU-MCXKGUMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC2=NN3C=NN=C3C4=CC=CC=C42)Br

Origin of Product

United States

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